Hycanthone
Overview
Description
Hycanthone is a thioxanthene derivative of lucanthone, known for its anti-schistosomal and potential antineoplastic activities . It was approved by the FDA in 1975 for the treatment of schistosomiasis, a parasitic disease caused by Schistosoma species . This compound interferes with parasite nerve function, leading to paralysis and death . Additionally, it intercalates into DNA and inhibits RNA synthesis, showing potential antineoplastic activity .
Mechanism of Action
Target of Action
Hycanthone primarily targets the acetylcholinesterase (AChE) enzyme in Schistosoma mansoni, a parasitic worm . This enzyme plays a crucial role in the nerve function of the parasite .
Mode of Action
this compound interferes with the nerve function of the parasite by inhibiting the AChE enzyme . This results in increased sensitivity to stimulation by 5-HT, causing an increase in motility . The paired worms are separated and reproduction is stopped . Additionally, this compound also intercalates into DNA and inhibits RNA synthesis in vitro .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway, which is disrupted due to the inhibition of the AChE enzyme . This leads to increased sensitivity to 5-HT stimulation and increased motility . The compound also affects the DNA replication and RNA synthesis pathways by intercalating into DNA .
Pharmacokinetics
It is known that the drug is soluble in ethanol, methanol, dmso, and water .
Result of Action
The inhibition of the AChE enzyme and the disruption of DNA and RNA synthesis result in the paralysis and death of the parasite . This compound has also shown potential antineoplastic activity, indicating its possible use in cancer treatment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, a drug treatment could induce an epimutation, silencing the gene coding for the enzyme responsible for the bio-activation
Biochemical Analysis
Biochemical Properties
Hycanthone plays a significant role in biochemical reactions by intercalating into DNA and inhibiting RNA synthesis . It interacts with several enzymes and proteins, including apurinic endonuclease 1 (APE1), topoisomerases, and other nucleic acid biosynthesis enzymes . The interaction with APE1 is particularly notable, as this compound binds directly to the enzyme, inhibiting its endonuclease activity without affecting its redox activity . This binding occurs at a hydrophobic pocket within APE1, altering its helical structure and inhibiting its function .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to inhibit cell proliferation and induce apoptosis in tumor cells by interfering with DNA replication and transcription . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal function of enzymes involved in these processes . This disruption leads to altered cellular functions and can result in cell death, particularly in rapidly dividing cells such as cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to intercalate into DNA, thereby inhibiting RNA synthesis and disrupting nucleic acid biosynthesis . This compound binds to APE1 at a hydrophobic pocket, inhibiting its endonuclease activity . This binding alters the enzyme’s structure and function, preventing it from repairing DNA damage effectively . Additionally, this compound inhibits topoisomerases, enzymes that play a crucial role in DNA replication and transcription, further contributing to its antitumor effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also exhibit biological activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of DNA repair and RNA synthesis . These effects are particularly evident in in vitro studies, where this compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits parasitic infections and tumor growth . At higher doses, it can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These adverse effects highlight the importance of careful dosage management in clinical settings to maximize therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role as an antitumor and antiparasitic agent . It interacts with enzymes such as APE1 and topoisomerases, affecting metabolic flux and metabolite levels . The compound’s metabolism involves its conversion to active metabolites that retain biological activity, contributing to its overall pharmacological effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and toxicity . This compound’s ability to intercalate into DNA also plays a role in its distribution, as it can accumulate in the nucleus and exert its effects on nucleic acid biosynthesis .
Subcellular Localization
This compound’s subcellular localization is primarily within the nucleus, where it intercalates into DNA and inhibits RNA synthesis . This localization is facilitated by its ability to bind to specific DNA sequences and interact with nuclear enzymes such as APE1 . The compound’s activity and function are influenced by its localization, as it can effectively disrupt nucleic acid biosynthesis and DNA repair processes within the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hycanthone is synthesized from lucanthone through a series of chemical reactions. The reaction conditions typically involve the use of strong bases and solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity . The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Hycanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its reduced forms, affecting its biological activity.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Hycanthone has been extensively studied for its applications in various fields:
Chemistry: Used as a DNA intercalator in studies of nucleic acid interactions.
Biology: Investigated for its effects on parasite nerve function and enzyme inhibition.
Medicine: Explored for its potential antineoplastic activity and use in chemotherapy.
Industry: Utilized in the development of anti-parasitic drugs and as a research tool in molecular biology.
Comparison with Similar Compounds
- Lucanthone
- Miracil D
- Oxamniquine
Properties
IUPAC Name |
1-[2-(diethylamino)ethylamino]-4-(hydroxymethyl)thioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2S/c1-3-22(4-2)12-11-21-16-10-9-14(13-23)20-18(16)19(24)15-7-5-6-8-17(15)25-20/h5-10,21,23H,3-4,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFZWMTSUNYWVBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=C2C(=C(C=C1)CO)SC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2S | |
Record name | HYCANTHONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023128 | |
Record name | Hycanthone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023128 | |
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Molecular Weight |
356.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hycanthone is an odorless canary yellow to yellow-orange crystalline powder. Bitter taste. (NTP, 1992) | |
Record name | HYCANTHONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4), Highly soluble (NTP, 1992) | |
Record name | SID11533028 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | HYCANTHONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
3105-97-3 | |
Record name | HYCANTHONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Hycanthone | |
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Record name | Hycanthone [USAN:INN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003105973 | |
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Record name | Hycanthone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14061 | |
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Record name | hycanthone | |
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Record name | hycanthone | |
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Record name | Hycanthone | |
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Record name | Hycanthone | |
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Record name | HYCANTHONE | |
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Melting Point |
213.1 to 217.0 °F (NTP, 1992) | |
Record name | HYCANTHONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20487 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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